![molecular formula C10H5ClF3NS B14632156 4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline CAS No. 54494-60-9](/img/structure/B14632156.png)
4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline is a fluorinated quinoline derivative with the molecular formula C10H5ClF3NS.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable quinoline precursor is reacted with a trifluoromethylsulfanyl reagent under specific conditions . The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide or N,N-dimethylformamide, and the reaction is carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of 4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like trifluoromethylsulfanyl chloride or trifluoromethylsulfanyl bromide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the quinoline ring .
Aplicaciones Científicas De Investigación
4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethylsulfanyl group enhances its ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it may have multiple modes of action .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-8-(trifluoromethyl)quinoline: Similar in structure but lacks the sulfanyl group.
4-Chloro-2,8-bis(trifluoromethyl)quinoline: Contains an additional trifluoromethyl group, leading to different chemical properties.
4-Chloro-7-(trifluoromethyl)quinoline: Differently substituted quinoline with distinct reactivity.
Uniqueness
4-Chloro-8-[(trifluoromethyl)sulfanyl]quinoline is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
54494-60-9 |
|---|---|
Fórmula molecular |
C10H5ClF3NS |
Peso molecular |
263.67 g/mol |
Nombre IUPAC |
4-chloro-8-(trifluoromethylsulfanyl)quinoline |
InChI |
InChI=1S/C10H5ClF3NS/c11-7-4-5-15-9-6(7)2-1-3-8(9)16-10(12,13)14/h1-5H |
Clave InChI |
KLRZFLRWTZGXNS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2C(=C1)SC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


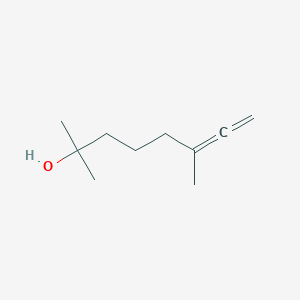
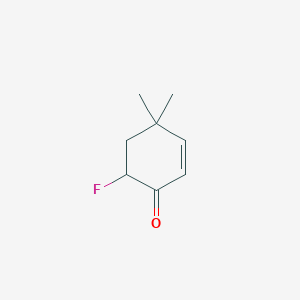
![2,6-Dimethyl-4-[(4-methylphenyl)methyl]phenol](/img/structure/B14632103.png)
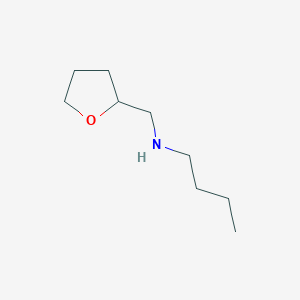
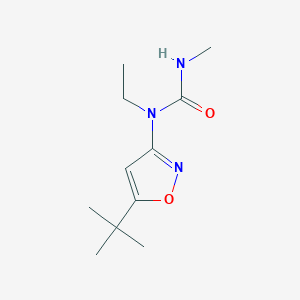
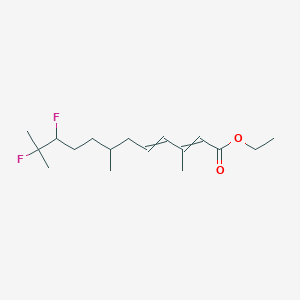
![Benzene, [(R)-propylsulfinyl]-](/img/structure/B14632125.png)
![Dodecyl(methyl)[(3-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14632126.png)
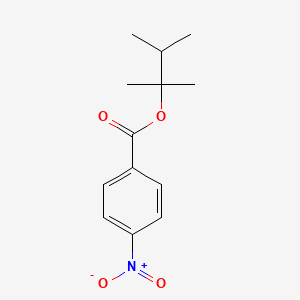
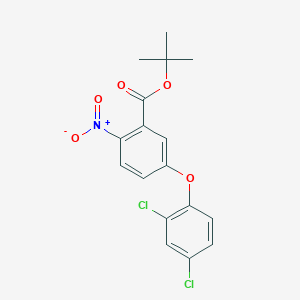
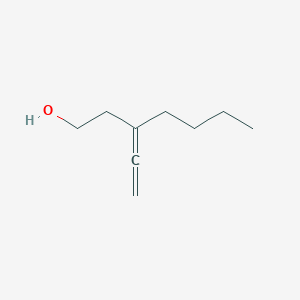
![Piperidine, 4-phenyl-1-[[(phenylthio)methyl]sulfonyl]-](/img/structure/B14632132.png)
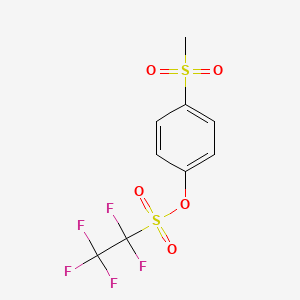
![Acetic acid;8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B14632140.png)
